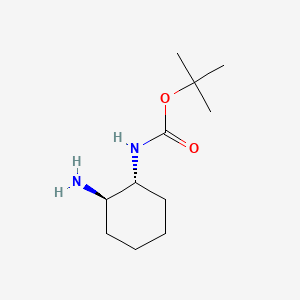

(1R,2R)-N-Boc-1,2-cyclohexanediamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929883 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137731-41-0, 146504-07-6 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2R)-N-Boc-1,2-cyclohexanediamine CAS number

An In-depth Technical Guide to (1R,2R)-N-Boc-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a critical chiral building block in modern organic synthesis and drug discovery. Its unique stereochemistry and versatile reactivity make it an invaluable tool for the asymmetric synthesis of complex molecules.

Chemical Identity and Properties

This compound, also known as tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate, is a mono-protected derivative of (1R,2R)-(-)-1,2-diaminocyclohexane. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the amino groups allows for selective functionalization of the free amine, making it a cornerstone in the construction of chiral ligands, catalysts, and pharmaceutical intermediates.

CAS Number: 146504-07-6[1][2][3][4]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 214.30 g/mol | [1][3] |

| Appearance | White to yellowish powder or solid | [2] |

| Optical Activity | [α]/D -26±2°, c = 1 in chloroform | |

| Optical Purity (ee) | ≥99.0% | |

| Solubility | Soluble in DMSO (50 mg/mL) | [2][4] |

| Storage | Powder: -20°C for 3 years | [2] |

Applications in Synthesis and Drug Development

The utility of this compound spans various domains of chemical research, primarily driven by its chirality and the differential reactivity of its two amino groups.

-

Chiral Ligand Synthesis: The free amine can be readily elaborated to form a wide array of chiral ligands for asymmetric catalysis. These ligands are instrumental in metal-catalyzed reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

-

Organocatalysis: The compound itself can act as an organocatalyst. For instance, it has been successfully employed in the intramolecular desymmetrization of cyclohexanones to produce 2-azabicyclo[3.3.1]nonane derivatives.

-

Pharmaceutical Intermediates: It serves as a crucial starting material in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring specific stereoisomers for their biological activity. Its applications are noted in the development of drugs targeting neurological disorders.

-

Catalyst Development: It is a precursor for synthesizing chiral nickel catalysts used in enantioselective Michael addition reactions of 1,3-dicarbonyl compounds to nitroalkenes.

Experimental Protocol: Synthesis of a Chiral Nickel Catalyst

This protocol describes a general procedure for the synthesis of a chiral nickel catalyst for asymmetric Michael additions, using this compound as a starting material. This is a representative application found in the literature.

Step 1: Deprotection of the Boc Group

-

Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., sodium hydroxide (B78521) solution) and extract the free diamine into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield (1R,2R)-(-)-1,2-diaminocyclohexane.

Step 2: Ligand Formation

-

The resulting (1R,2R)-(-)-1,2-diaminocyclohexane can then be reacted with a suitable precursor to form the desired chiral ligand. For example, reaction with two equivalents of a salicylaldehyde (B1680747) derivative will form a salen-type ligand.

-

Dissolve the diamine in an appropriate solvent like ethanol (B145695) or methanol.

-

Add two equivalents of the aldehyde and stir the mixture, often at an elevated temperature, for several hours.

-

The resulting Schiff base ligand may precipitate upon cooling or after removal of the solvent. The product can be purified by recrystallization.

Step 3: Complexation with Nickel(II)

-

Dissolve the synthesized chiral ligand in a suitable solvent (e.g., ethanol, acetonitrile).

-

Add one equivalent of a nickel(II) salt, such as nickel(II) acetate (B1210297) tetrahydrate or nickel(II) chloride hexahydrate.

-

Reflux the mixture for several hours.

-

The chiral nickel catalyst will often precipitate from the solution upon cooling.

-

Collect the solid catalyst by filtration, wash with a cold solvent, and dry under vacuum.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the application of this compound in chiral catalyst synthesis and a conceptual signaling pathway where a chiral drug, synthesized using this building block, might act.

Caption: General workflow for synthesizing a chiral metal catalyst.

Caption: Conceptual inhibition of a signaling pathway by a chiral drug.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. It is designated with the GHS05 pictogram and the signal word "Danger".

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the primary literature and safety data sheets (SDS) is recommended.

References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | CAS: 146504-07-6 | ChemNorm [chemnorm.com]

- 2. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 3. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to (1R,2R)-N-Boc-1,2-cyclohexanediamine

This technical guide provides comprehensive information on (1R,2R)-N-Boc-1,2-cyclohexanediamine, a valuable chiral building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals who utilize stereoselective chemistry in their work. This document covers the physicochemical properties, key synthetic protocols, and applications of this versatile compound.

Physicochemical and Spectroscopic Data

This compound is a white solid at room temperature. Its properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value |

| Molecular Weight | 214.30 g/mol [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2] |

| CAS Number | 146504-07-6[1][2] |

| Appearance | Solid[1][2] |

| Optical Activity | [α]/D -26±2°, c = 1 in chloroform[1][2] |

| Optical Purity (ee) | ≥99.0%[1][2] |

| Solubility | DMSO: 42-50 mg/mL[3][4] |

| Predicted Density | 1.02 g/cm³[4] |

Synthesis and Applications

This compound serves as a crucial intermediate and organocatalyst in various asymmetric transformations. Its utility stems from the presence of a stereochemically defined 1,2-diamine backbone, where one amine is protected by a tert-butyloxycarbonyl (Boc) group, allowing for selective functionalization of the remaining free primary amine.

Synthesis of this compound

The title compound is typically prepared via the selective mono-Boc protection of commercially available (1R,2R)-1,2-cyclohexanediamine. The workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve (1R,2R)-1,2-cyclohexanediamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes. The use of a slight excess of the diamine can favor mono-protection.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove unreacted diamine, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the pure this compound.

Application in Organocatalysis

This compound is an effective organocatalyst, particularly in reactions involving enamine or iminium ion intermediates. A notable application is in the intramolecular desymmetrization of prochiral cyclohexanones to generate bicyclic products with high enantioselectivity.

Caption: Proposed catalytic cycle for the desymmetrization of cyclohexanones.

Experimental Protocol: Organocatalytic Desymmetrization of Cyclohexanones

This protocol is based on methodologies reported for the synthesis of 2-azabicyclo[3.3.1]nonane derivatives.[1]

-

Reaction Setup: To a vial containing a magnetic stir bar, add the prochiral cyclohexanone substrate (1.0 equivalent).

-

Addition of Catalysts: Add this compound (0.1 - 0.2 equivalents) and an acidic co-catalyst such as benzoic acid (0.1 - 0.2 equivalents).

-

Solvent and Reaction: Add a suitable solvent (e.g., chloroform (B151607) or toluene) and stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) for 24-72 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the enantioenriched bicyclic product.

Ligand Synthesis for Asymmetric Metal Catalysis

The free primary amine of this compound can be readily functionalized to generate a wide array of chiral ligands. These ligands can then be complexed with transition metals, such as nickel, to create potent catalysts for asymmetric reactions like Michael additions.

Experimental Protocol: Synthesis of a Chiral Nickel Catalyst

This is a generalized procedure based on the synthesis of related chiral nickel complexes.

-

Ligand Synthesis: a. Schiff Base Formation: React this compound (1.0 equivalent) with a substituted salicylaldehyde (B1680747) (1.0 equivalent) in ethanol (B145695) under reflux to form the corresponding chiral Schiff base ligand. b. Purification: Cool the reaction mixture to induce crystallization or purify by column chromatography to obtain the pure ligand.

-

Deprotection (if necessary): If the Boc group needs to be removed to create a bidentate ligand, treat the product from step 1a with an acid such as trifluoroacetic acid (TFA) in DCM.

-

Complexation: a. Dissolve the purified chiral ligand (1.0 equivalent) in a suitable solvent like methanol (B129727) or ethanol. b. Add a nickel(II) salt, such as Ni(OAc)₂·4H₂O or NiCl₂·6H₂O (1.0 equivalent), to the solution. c. Stir the mixture at room temperature or with gentle heating for several hours. The formation of the complex is often indicated by a color change.

-

Isolation: Isolate the chiral nickel catalyst by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by crystallization.

References

- 1. Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,2R)-反式-N-Boc-1,2-环己二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (1S,2R)-Cyclohexane-1,2-diamine, N1-BOC protected [cymitquimica.com]

- 4. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

An In-depth Technical Guide to (1R,2R)-N-Boc-1,2-cyclohexanediamine: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a chiral diamine derivative of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid cyclohexane (B81311) backbone and stereochemically defined amino groups make it a valuable building block for the synthesis of chiral ligands, catalysts, and complex molecular targets. This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, with a particular focus on its role in asymmetric catalysis and the synthesis of therapeutic agents. Detailed experimental protocols, tabulated analytical data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

This compound, also known as tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate, is a mono-protected derivative of (1R,2R)-1,2-cyclohexanediamine. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective reactions at the unprotected amine, making it a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| CAS Number | 146504-07-6 | [1] |

| Appearance | White to off-white solid | |

| Optical Activity | [α]²⁰/D ~ -26° (c=1 in chloroform) | |

| Purity (ee) | ≥99.0% |

Note: Specific values for optical activity and other physical properties may vary slightly between batches and suppliers. Always refer to the Certificate of Analysis for lot-specific data.

Synthesis and Characterization

The most common method for the preparation of this compound is the selective mono-protection of the corresponding diamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Triethylamine (B128534) (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM to the cooled diamine solution over a period of 30 minutes with constant stirring.

-

Add triethylamine (Et₃N) (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Expected Yield: 60-80%

Characterization Data

Characterization of the synthesized compound is crucial to confirm its identity and purity. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.15 (br s, 1H, NH -Boc), ~2.55 (m, 1H, CH -NH₂), ~1.95 (m, 2H, cyclohexyl CH ₂), ~1.65 (m, 2H, cyclohexyl CH ₂), 1.44 (s, 9H, C(CH ₃)₃), ~1.20 (m, 4H, cyclohexyl CH ₂), ~1.05 (m, 2H, NH ₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156.0 (C=O), ~79.0 (C (CH₃)₃), ~57.0 (C H-NHBoc), ~53.0 (C H-NH₂), ~34.0 (cyclohexyl C H₂), ~32.0 (cyclohexyl C H₂), 28.4 (C(C H₃)₃), ~25.0 (cyclohexyl C H₂), ~24.5 (cyclohexyl C H₂) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₂₃N₂O₂⁺: 215.1754; found: 215.1759 |

Note: The exact chemical shifts (δ) and coupling constants (J) may vary depending on the solvent and the specific NMR instrument used. The data presented here are representative values. For definitive assignment, it is recommended to acquire and interpret the spectra for the synthesized compound.

Applications in Asymmetric Synthesis and Drug Development

This compound and its parent diamine are pivotal chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of one enantiomer of a chiral product over the other. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Role as a Chiral Ligand in Asymmetric Catalysis

The diamine functionality of (1R,2R)-1,2-cyclohexanediamine (after deprotection of the Boc group) can coordinate with various metal centers (e.g., Rhodium, Ruthenium, Copper, Palladium) to form chiral catalysts. These catalysts are employed in a wide range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.

Case Study: Synthesis of Oseltamivir (Tamiflu®)

A prominent example showcasing the importance of chiral diamines is in some synthetic routes towards the antiviral drug Oseltamivir (Tamiflu®). While various synthetic strategies exist, many rely on the stereoselective introduction of two amino groups on a cyclohexene (B86901) core. Chiral diamine derivatives serve as crucial precursors or ligands in achieving the desired stereochemistry. Oseltamivir is a neuraminidase inhibitor, a key enzyme for the influenza virus.

The mechanism of action of Oseltamivir involves the inhibition of the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected host cells. By blocking this enzyme, Oseltamivir halts the spread of the virus.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry and the versatility offered by the Boc-protecting group make it an indispensable tool for the construction of complex chiral molecules. The applications of this compound and its deprotected form in asymmetric catalysis have a significant impact on the pharmaceutical industry, enabling the efficient and stereoselective synthesis of vital medicines. The provided experimental protocols and characterization data serve as a practical guide for researchers, while the illustrated workflows highlight its strategic importance in the development of new chemical entities. As the demand for enantiomerically pure compounds continues to grow, the utility of this compound in both academic and industrial research is set to expand further.

References

An In-depth Technical Guide to the Synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine

This guide provides a comprehensive overview of the synthetic protocol for (1R,2R)-N-Boc-1,2-cyclohexanediamine, a critical chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The selective mono-Boc protection of symmetric diamines like (1R,2R)-1,2-diaminocyclohexane is a fundamental transformation in organic chemistry. The resulting N-monoprotected diamine is a valuable intermediate for the synthesis of chiral ligands, organocatalysts, and pharmacologically active molecules.[1][2] The primary challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct and unreacted starting material. This guide details an efficient and scalable "one-pot" procedure that leverages the in-situ generation of a monoprotonated diamine salt to achieve excellent selectivity.

Reaction Principle

The core of this methodology lies in the differentiation of the two amino groups of (1R,2R)-1,2-diaminocyclohexane. By adding one equivalent of a strong acid, one of the amino groups is protonated to form an ammonium (B1175870) salt. This protonated amine is no longer nucleophilic and thus does not react with the electrophilic di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The remaining free amino group, however, readily reacts with (Boc)₂O to form the desired mono-Boc-protected product.[3] Subsequent basic workup deprotonates the ammonium salt, yielding the final product.[1][3]

The necessary acid, typically hydrochloric acid (HCl), can be generated in situ from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent, which is often more convenient than using compressed anhydrous HCl gas.[1][2]

Experimental Protocols

Two primary protocols are presented below, differing in the source of in-situ generated HCl.

Protocol 1: Using Chlorotrimethylsilane (Me₃SiCl) as the HCl Source

This is a widely used and efficient method for the selective mono-Boc protection of (1R,2R)-1,2-diaminocyclohexane.

Materials:

-

(1R,2R)-cyclohexane-1,2-diamine tartrate salt

-

4N Sodium Hydroxide (NaOH)

-

Anhydrous Methanol (B129727) (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water

-

Ethyl ether

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Free Base Generation: The free diamine is first obtained by treating (1R,2R)-cyclohexane-1,2-diamine tartrate salt with 4N NaOH.[1][2]

-

Reaction Setup: The resulting free diamine (1 equivalent) is dissolved in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1][3]

-

Mono-protonation: To the cooled solution, one equivalent of Me₃SiCl is added dropwise. This reaction generates HCl in situ, which protonates one of the amine groups. The mixture is then allowed to warm to room temperature.[1][3]

-

Boc Protection: After the mono-protonation, 1 mL of water is added, followed by a solution of (Boc)₂O (1 equivalent) in methanol. The reaction mixture is stirred at room temperature for 1 hour.[1][2]

-

Workup: The reaction mixture is diluted with water (e.g., 50 mL) and washed with ethyl ether (e.g., 2 x 75 mL) to remove unreacted (Boc)₂O and other nonpolar impurities.[1][3]

-

Product Isolation: The pH of the aqueous layer is adjusted to >12 with a 2N NaOH solution. The product is then extracted into dichloromethane (e.g., 3 x 50 mL).[1][3]

-

Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the final product, tert-butyl (1R,2R)-2-aminocyclohexylcarbamate, as a white solid.[1][3]

Protocol 2: Using Thionyl Chloride (SOCl₂) as the HCl Source

An alternative method utilizes thionyl chloride for the in-situ generation of HCl. This method has been reported to result in a lower yield compared to the Me₃SiCl protocol.[1][2]

Materials:

-

Same as Protocol 1, with SOCl₂ replacing Me₃SiCl.

Procedure:

-

Free Base Generation and Reaction Setup: Steps 1 and 2 are identical to Protocol 1.

-

Mono-protonation: The reaction mixture is cooled to -20 °C before the dropwise addition of SOCl₂ (1 equivalent). Caution: Thionyl chloride reacts vigorously with methanol.[1][2]

-

Boc Protection and Workup: The subsequent steps for Boc protection, workup, and product isolation are the same as in Protocol 1 (steps 4-7).[1][2]

Data Presentation

The following table summarizes the quantitative data from the described synthetic protocols.

| HCl Source | Starting Material | Product | Yield | Purity | Reference |

| Me₃SiCl | (1R,2R)-(-)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66% | >97% | [1][3] |

| SOCl₂ | (1R,2R)-(-)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 41% | N/A | [1][2] |

Mandatory Visualizations

Diagram 1: Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Workflow for the selective mono-Boc protection of (1R,2R)-1,2-diaminocyclohexane.

Diagram 3: Logical Relationship for Selective Protection

Caption: Logic of selective mono-protection via in-situ mono-protonation.

References

Technical Guide: Solubility Profile of (1R,2R)-N-Boc-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (1R,2R)-N-Boc-1,2-cyclohexanediamine. Due to the limited publicly available quantitative data, this guide also includes a detailed experimental protocol for determining the solubility of this compound, which can be adapted for various solvents and conditions.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its solubility is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. This document aims to consolidate the known solubility information and provide a practical framework for its experimental determination.

Data Presentation: Quantitative Solubility Data

Currently, quantitative solubility data for this compound is primarily available for Dimethyl Sulfoxide (DMSO).

| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (M) | Citation |

| DMSO | Not Specified | 42 | 0.196 | [1] |

| DMSO | Not Specified | 50 | 0.233 | [2] |

Note on Data Discrepancy: The slight variation in reported solubility values in DMSO may be attributed to differences in experimental conditions such as temperature, purity of the compound, and equilibration time. It is recommended to perform internal solubility studies for precise and application-specific data.

Qualitative Solubility Profile:

Based on the chemical structure, which features a bulky, non-polar tert-butyloxycarbonyl (Boc) group and a polar amine functional group, a varied solubility profile is expected:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to favorable dipole-dipole interactions. The existing data in DMSO supports this.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected, facilitated by hydrogen bonding with the amine group.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted as the overall polarity of the molecule, dominated by the amine and carbamate (B1207046) groups, will limit favorable interactions with non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility is likely due to the molecule's intermediate polarity.

Experimental Protocols: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, toluene) of high purity

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the general workflow of the shake-flask method for determining solubility.

Caption: A generalized workflow for determining equilibrium solubility.

References

(1R,2R)-N-Boc-1,2-cyclohexanediamine safety and handling

An In-depth Technical Guide on the Safety and Handling of (1R,2R)-N-Boc-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral diamine derivative widely utilized as a versatile building block and organocatalyst in asymmetric synthesis. Its rigid cyclohexane (B81311) backbone and the presence of a single Boc-protecting group make it a valuable precursor for the synthesis of chiral ligands, catalysts, and pharmaceutically active compounds.[1][2] The stereochemical integrity of this compound is crucial for inducing high enantioselectivity in chemical transformations. This guide provides comprehensive safety and handling information to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 214.30 g/mol | [1][2][3][4] |

| CAS Number | 146504-07-6 | [1][2][3][4] |

| Appearance | White to off-white solid/powder | [1][4] |

| Optical Activity | [α]/D -26±2°, c = 1 in chloroform | [1][2] |

| Solubility | Soluble in DMSO (≥42 mg/mL) | [5] |

| Purity | Typically ≥97% | [1][2] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers to ensure safe handling. The compound is corrosive and can cause severe skin burns and eye damage.[1][3]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Pictogram | GHS05 (Corrosion) | [1][2][3] | |

| Signal Word | Danger | [1][2][3] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [1][2][3] |

| Precautionary - Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [1][3] |

| P264 | Wash skin thoroughly after handling. | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][3] | |

| Precautionary - Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1][3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] | |

| P310 | Immediately call a POISON CENTER/doctor. | [1] | |

| P363 | Wash contaminated clothing before reuse. | [1][3] | |

| Precautionary - Storage | P405 | Store locked up. | [3] |

| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

3.1 Toxicity Data

No specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), is readily available for this compound. However, the available safety data sheets consistently classify it as a corrosive material that causes severe skin burns and eye damage. The absence of specific LD50 data should not be interpreted as an indication of low toxicity. Due to its corrosive nature, all direct contact should be avoided.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Table 3: Handling and Storage Guidelines

| Aspect | Recommendation | Reference(s) |

| Handling | - Handle in a well-ventilated area, preferably in a fume hood. - Avoid generating dust. - Avoid contact with skin, eyes, and clothing. - Use appropriate personal protective equipment (PPE). | [1] |

| Storage | - Store in a tightly closed container. - Keep in a cool, dry place. - Recommended storage temperature: -20°C for long-term storage as a powder. - Store under an inert atmosphere (e.g., nitrogen or argon) if necessary to prevent degradation. | [4] |

| Incompatible Materials | - Strong oxidizing agents. - Strong acids. |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | - Chemical safety goggles. - Face shield if there is a risk of splashing. | [1][2] |

| Skin Protection | - Chemical-resistant gloves (e.g., nitrile rubber). - Lab coat or chemical-resistant apron. - Ensure full body coverage. | [1][2] |

| Respiratory Protection | - Use a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) if dust is generated or if working outside a fume hood. | [1][2] |

Emergency Procedures

In the event of accidental exposure or spillage, the following first aid and emergency measures should be taken immediately.

Table 5: First Aid and Emergency Measures

| Exposure Route | First Aid Measure | Reference(s) |

| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - Seek immediate medical attention. | [3] |

| Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. - Seek immediate medical attention. | [3] |

| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. | [3] |

| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Never give anything by mouth to an unconscious person. - Seek immediate medical attention. | [3] |

| Spillage | - Evacuate the area. - Wear appropriate PPE. - Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal. - Clean the spill area thoroughly with a suitable solvent. | [6] |

| Fire | - Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish. - Wear self-contained breathing apparatus (SCBA) and full protective gear. | [3] |

Experimental Protocols and Applications

This compound is a key intermediate in several important organic transformations. Below are representative protocols for its deprotection to the free diamine and its application in organocatalysis.

7.1 Protocol for N-Boc Deprotection

The Boc group can be removed under acidic conditions to yield the free (1R,2R)-1,2-cyclohexanediamine, which is often used as a chiral ligand or catalyst.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of the acidic solution (e.g., TFA, 5-10 eq, or 4M HCl in dioxane, 2-3 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free diamine.

-

The product can be further purified by distillation or crystallization if necessary.

7.2 Application in Asymmetric Organocatalysis: Enantioselective Desymmetrization

The deprotected (1R,2R)-1,2-cyclohexanediamine can be used to prepare a primary amine organocatalyst for reactions such as the enantioselective desymmetrization of prochiral cyclohexanones. The following is a generalized procedure based on the work by Gammack Yamagata et al. (2015).[4][7][8]

Materials:

-

(1R,2R)-1,2-cyclohexanediamine (derived from the Boc-protected precursor)

-

Prochiral cyclohexanone (B45756) substrate

-

Benzoic acid (co-catalyst)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the prochiral cyclohexanone substrate (1.0 eq).

-

Add the anhydrous solvent, followed by the primary amine organocatalyst (derived from (1R,2R)-1,2-cyclohexanediamine, typically 5-10 mol%).

-

Add the co-catalyst, benzoic acid (typically 5-10 mol%).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-72 hours), monitoring the reaction progress by TLC or ¹H NMR.

-

Upon completion, quench the reaction as appropriate (e.g., by adding a saturated aqueous solution of ammonium (B1175870) chloride).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

Visualizations: Workflows and Mechanisms

8.1 Safe Handling and Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a typical laboratory experiment.

Caption: A typical workflow for handling this compound.

8.2 Cytotoxic Mechanism of a (1R,2R)-diaminocyclohexane-Platinum Complex

While this compound is primarily a synthetic intermediate, its deprotected form is a ligand in platinum-based anticancer agents. These complexes exhibit a cytotoxic mechanism that differs from cisplatin, often involving DNA intercalation.

Caption: Cytotoxicity of a Pt-diamine complex via DNA interaction.

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous chemical waste.

-

Solid Waste: Collect unreacted material and contaminated consumables (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect all reaction solutions, mother liquors from crystallization, and solvent from chromatography in a labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

-

Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Conclusion

This compound is an indispensable tool in modern asymmetric synthesis. Its handling requires a thorough understanding of its corrosive nature and adherence to strict safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound to advance their scientific and drug development objectives. Always consult the most up-to-date Safety Data Sheet provided by the supplier before use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. Enantioselective desymmetrization of prochiral cyclohexanones by organocatalytic intramolecular Michael additions to α,β-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (1R,2R)-N-Boc-1,2-cyclohexanediamine and Its Chemical Identifiers

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. (1R,2R)-N-Boc-1,2-cyclohexanediamine is a chiral diamine building block frequently used in asymmetric synthesis. The "Boc" designation refers to the tert-butoxycarbonyl protecting group attached to one of the amine functionalities. This guide provides a comprehensive list of its synonyms and key identifiers to ensure accurate communication and sourcing in a technical environment.

Nomenclature and Synonyms

The systematic name for this compound according to IUPAC is tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate.[1] However, a variety of synonyms and trade names are used in literature and commercial listings. These alternative names often highlight the stereochemistry and the protective group.

Commonly used synonyms include:

-

N-Boc-(1R,2R)-1,2-diaminocyclohexane

-

(1R,2R)-N1-Boc-1,2-cyclohexanediamine[3]

-

(1R,2R)-(-)-N-(t-Butoxycarbonyl)-1,2-cyclohexanediamine[3]

-

N-tert-Butoxycarbonyl-R,R-1,2-diaminocyclohexane[3]

It is crucial to specify the (1R,2R) stereochemistry, as other stereoisomers such as (1S,2S), (1S,2R), and (1R,2S) are also commercially available and have different properties and applications.[5][6] The "trans" designation is also frequently used to describe the relative orientation of the two amino groups on the cyclohexane (B81311) ring.[1][2]

Key Identifiers

For unambiguous identification, especially in procurement and regulatory documentation, registry numbers are the industry standard. The most reliable identifier is the CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value |

| CAS Registry Number | 146504-07-6 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| PubChem CID | 1514390 |

| MDL Number | MFCD08726023 |

This data is compiled from multiple chemical database sources.[1][2][3]

Logical Relationships in Naming

The various synonyms for this compound can be understood through the logical relationship of their constituent parts. A diagram illustrating this can clarify the nomenclature system.

References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 3. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | CAS: 146504-07-6 | ChemNorm [chemnorm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chiral Resolution of trans-1,2-Cyclohexanediamine

Introduction

trans-1,2-Cyclohexanediamine (CHDA) is a crucial building block in the synthesis of chiral ligands and pharmaceuticals, with its enantiomers serving as key components in asymmetric catalysis.[1][2] The separation of its racemic mixture into pure (1R,2R)- and (1S,2S)-enantiomers is a critical step for many applications, including the production of drugs like Oxaliplatin.[1] This technical guide provides a comprehensive overview of the most common and effective method for the chiral resolution of racemic trans-1,2-cyclohexanediamine: diastereomeric salt crystallization using tartaric acid. This method is favored for its efficiency, cost-effectiveness, and the ready availability of the resolving agent.[3][4]

Core Principle: Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the differential solubility of diastereomeric salts. A racemic mixture of trans-1,2-cyclohexanediamine is reacted with an enantiomerically pure chiral resolving agent, typically L-(+)-tartaric acid. This reaction forms two diastereomeric salts: ((1R,2R)-CHDA)-(L-(+)-tartrate) and ((1S,2S)-CHDA)-(L-(+)-tartrate). Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most importantly, different solubilities in a given solvent.[3][5] By carefully controlling the crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated and isolated.

Experimental Protocols

The following protocols are generalized procedures based on established literature for the resolution of racemic trans-1,2-cyclohexanediamine using L-(+)-tartaric acid.[3][4][6]

Formation of the Diastereomeric Salt

-

Dissolution of Resolving Agent: In a suitable reaction vessel, dissolve L-(+)-tartaric acid in deionized water. Heating the mixture can aid in dissolution.[3][4] For example, 1.48 g of L-(+)-tartaric acid can be dissolved in 5 mL of distilled water.[4]

-

Addition of Racemic Diamine: Slowly add the racemic trans-1,2-cyclohexanediamine to the heated tartaric acid solution.[3] The addition is often exothermic, and the rate should be controlled to manage the reaction temperature, for instance, to just reach 70°C.[4][6]

-

Addition of Acetic Acid (Optional but Common): To the resulting solution, add glacial acetic acid. This addition can help to induce precipitation. The rate of addition should be controlled to prevent the temperature from exceeding 90°C.[4][6] A white precipitate of the less soluble diastereomeric salt, ((1R,2R)-diammoniumcyclohexane mono-(+)-tartrate), should form immediately.[6]

-

Crystallization: Vigorously stir the slurry while allowing it to cool to room temperature over a period of about 2 hours.[6] For maximal crystallization, further cool the mixture in an ice bath to ≤5°C for at least 2 hours.[3][6]

Isolation of the Diastereomeric Salt

-

Filtration: Collect the precipitated diastereomeric salt by vacuum filtration.[3][6]

-

Washing: Wash the collected salt cake with cold water (e.g., at 5°C) and then with cold methanol (B129727) to remove soluble impurities and the more soluble diastereomer.[3][6]

-

Drying: Dry the isolated salt, for example, by drawing air through the filter cake, followed by drying under reduced pressure at a controlled temperature (e.g., 40°C).[6]

Liberation of the Free Enantiomer

-

Basification: Suspend the dried diastereomeric salt in water.[3] Add a concentrated solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to the suspension to deprotonate the diamine and liberate the free base.[3][4]

-

Extraction: Extract the liberated enantiomerically pure diamine from the aqueous solution using an organic solvent like diethyl ether.[3]

-

Purification and Isolation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure trans-1,2-cyclohexanediamine.[3]

Quantitative Data

The efficiency of the chiral resolution can be assessed by the yield and the enantiomeric excess (ee%) of the final product. The following table summarizes typical quantitative data from the resolution of racemic trans-1,2-cyclohexanediamine using L-(+)-tartaric acid.

| Parameter | Value | Reference |

| Yield of Diastereomeric Salt | 99% | [6] |

| Enantiomeric Excess (ee%) of Salt | ≥99% | [6] |

| Optical Purity of Liberated Diamine | 92.6% | [7] |

Note: The optical purity reported in the patent[7] was achieved in a process involving a crude feedstream and the use of a co-acid (formic acid).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the chiral resolution process.

Caption: Workflow for the chiral resolution of trans-1,2-cyclohexanediamine.

Alternative Resolving Agents

While tartaric acid is the most common resolving agent, other chiral acids have been explored.

-

Di-2-thienylglycolic acid: This bulky chiral α-hydroxy acid has been suggested as a potential resolving agent. The larger thiophene (B33073) rings could enhance diastereomeric differentiation, potentially leading to a more efficient separation. However, there is a lack of specific experimental data for its use with trans-1,2-cyclohexanediamine.[3]

-

Xylaric Acid: A novel method using chiral xylaric acid has been reported to resolve a mixture of cis- and trans-cyclohexanediamines, yielding optically pure (1R,2R)- and (1S,2S)-trans-isomers in good yields.[8]

Conclusion

The chiral resolution of racemic trans-1,2-cyclohexanediamine via diastereomeric salt formation with L-(+)-tartaric acid is a robust and well-established method. It offers high yields and excellent enantiomeric purity, making it a valuable technique for academic research and industrial-scale production. The detailed protocols and quantitative data presented in this guide provide a solid foundation for scientists and professionals in the field of drug development and asymmetric synthesis to successfully implement this critical separation process.

References

- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. trans-1,2-Cyclohexanediamine [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. chemrj.org [chemrj.org]

- 5. Solved Question: Based on the information below, write a | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (1R,2R)-N-Boc-1,2-cyclohexanediamine in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1R,2R)-N-Boc-1,2-cyclohexanediamine and its derivatives in asymmetric Michael addition reactions. The protocols are based on established literature and are intended to serve as a practical guide for chemists in research and development.

Introduction

This compound is a versatile chiral building block and organocatalyst precursor for asymmetric synthesis. Its rigid cyclohexane (B81311) backbone and the presence of two stereochemically defined amino groups make it an excellent scaffold for inducing stereoselectivity in a variety of chemical transformations, including the synthetically important Michael addition. This reaction, which forms a carbon-carbon bond through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The use of chiral catalysts derived from this compound allows for the enantioselective construction of complex molecules with high levels of stereocontrol.

These application notes detail three distinct applications of this chiral diamine scaffold in Michael addition reactions:

-

Organocatalytic Intramolecular Michael Addition: A derivative of (1R,2R)-1,2-cyclohexanediamine is employed as a primary amine organocatalyst for the enantioselective desymmetrization of prochiral cyclohexanones.

-

Organocatalytic Intermolecular Michael Addition: A salicylamide (B354443) derivative of (1R,2R)-trans-cyclohexane-1,2-diamine is utilized as a bifunctional organocatalyst for the conjugate addition of ketones to maleimides.

-

Precursor for a Chiral Nickel(II) Catalyst: (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine serves as a starting material for the synthesis of a robust and recyclable self-supported chiral nickel(II) catalyst for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.

Application 1: Organocatalytic Intramolecular Michael Addition for Desymmetrization of Prochiral Cyclohexanones

In this application, a primary amine organocatalyst derived from (1R,2R)-1,2-cyclohexanediamine is used to catalyze a highly enantioselective intramolecular Michael addition. This reaction desymmetrizes a prochiral cyclohexanone (B45756), leading to the formation of a 2-azabicyclo[3.3.1]nonane skeleton, a core structure found in many alkaloids.[1][2] The reaction proceeds with high yields and excellent enantio- and diastereoselectivity.[1][3]

Data Presentation

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | d.r. |

| 1 | N-benzyl substituted | 10 | CH2Cl2 | 24 | 90 | 99 | >98:2 |

| 2 | N-allyl substituted | 10 | CH2Cl2 | 24 | 85 | 98 | >98:2 |

| 3 | N-Boc substituted | 10 | CH2Cl2 | 48 | 60 | 83 | >98:2 |

| 4 | N-tosyl substituted | 10 | CH2Cl2 | 36 | 75 | 96 | >98:2 |

Experimental Protocol

General Procedure for the Enantioselective Intramolecular Michael Addition:

-

To a solution of the prochiral cyclohexanone derivative (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (B109758) (1.0 mL) is added the (1R,2R)-cyclohexanediamine-derived primary amine organocatalyst (0.01 mmol, 10 mol%).

-

The reaction mixture is stirred at room temperature for the time indicated in the data table.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired 2-azabicyclo[3.3.1]nonane product.

-

The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualization

Caption: Workflow for the organocatalytic intramolecular Michael addition.

Application 2: Organocatalytic Intermolecular Michael Addition of Ketones to Maleimides

A chiral primary amine-salicylamide derived from (1R,2R)-trans-cyclohexane-1,2-diamine acts as an efficient organocatalyst for the enantioselective conjugate addition of ketones to N-substituted maleimides.[4][5] This protocol provides access to enantioenriched succinimide (B58015) derivatives, which are valuable building blocks in medicinal chemistry.[4][5] The reaction proceeds with good to excellent yields and high enantioselectivities.[4][5]

Data Presentation

| Entry | Ketone | Maleimide (B117702) | Catalyst Loading (mol%) | Solvent | Time (d) | Yield (%) | ee (%) |

| 1 | Cyclohexanone | N-Phenylmaleimide | 20 | Toluene (B28343) | 3 | 94 | 94 |

| 2 | Cyclopentanone | N-Phenylmaleimide | 20 | Toluene | 3 | 98 | 99 |

| 3 | Acetone | N-Phenylmaleimide | 20 | Toluene | 5 | 75 | 85 |

| 4 | Cyclohexanone | N-Ethylmaleimide | 20 | Toluene | 4 | 88 | 77 |

Experimental Protocol

General Procedure for the Enantioselective Michael Addition of Ketones to Maleimides:

-

A mixture of the primary amine-salicylamide organocatalyst (0.04 mmol, 20 mol%) and the N-substituted maleimide (0.2 mmol, 1.0 equiv) is placed in a vial.

-

The ketone (0.4 mmol, 2.0 equiv) and toluene (1.0 mL) are added.

-

The reaction mixture is stirred at room temperature for the time indicated in the data table.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the corresponding succinimide adduct.

-

The enantiomeric excess is determined by chiral HPLC analysis.[4]

Visualization

Caption: Proposed catalytic cycle for the intermolecular Michael addition.

Application 3: Precursor for a Self-Supported Chiral Nickel(II) Catalyst

(1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is a key starting material for the synthesis of a robust and recyclable self-supported chiral nickel(II) catalyst. This heterogeneous catalyst is highly effective for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, offering high yields and excellent enantioselectivities. The self-supported nature of the catalyst facilitates its recovery and reuse.

Data Presentation

| Entry | 1,3-Dicarbonyl Compound | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Diethyl malonate | trans-β-Nitrostyrene | 5 | Toluene | 24 | 95 | 96 |

| 2 | Acetylacetone | trans-β-Nitrostyrene | 5 | Toluene | 12 | 98 | 94 |

| 3 | Diethyl malonate | 1-Nitrocyclohexene | 5 | Toluene | 48 | 85 | 92 |

| 4 | Dibenzoylmethane | trans-β-Nitrostyrene | 5 | Toluene | 24 | 92 | 90 |

Experimental Protocol

Part A: Synthesis of the Chiral Ligand and Nickel(II) Catalyst

-

Deprotection of (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine: The Boc-protected diamine is treated with a strong acid (e.g., HCl in dioxane or TFA in CH2Cl2) to remove the Boc group, affording the free (1R,2R)-1,2-diaminocyclohexane.

-

Functionalization: The resulting diamine is then functionalized, for example, by reductive amination with an appropriate aldehyde to introduce substituents on the nitrogen atoms.

-

Polymerization/Immobilization: The functionalized chiral diamine is co-polymerized or grafted onto a solid support to create the self-supported ligand.

-

Complexation with Nickel(II): The immobilized ligand is treated with a nickel(II) salt (e.g., NiBr2·glyme) in a suitable solvent (e.g., ethanol) to form the active chiral nickel(II) catalyst.

Part B: General Procedure for the Enantioselective Michael Addition

-

To a suspension of the self-supported chiral nickel(II) catalyst (5 mol%) in toluene (1.0 mL) are added the 1,3-dicarbonyl compound (0.12 mmol, 1.2 equiv) and the nitroalkene (0.1 mmol, 1.0 equiv).

-

The reaction mixture is stirred at room temperature for the time specified in the data table.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the catalyst is filtered off and washed with a suitable solvent. The catalyst can be dried and reused.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to give the desired Michael adduct.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Visualization

Caption: Synthesis of the supported Ni(II) catalyst and its use in Michael additions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scope and mechanism of enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: (1R,2R)-N-Boc-1,2-cyclohexanediamine as a Chiral Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N-Boc-1,2-cyclohexanediamine and its derivatives have emerged as versatile and powerful chiral ligands and organocatalysts in asymmetric synthesis. Their rigid cyclohexane (B81311) backbone and tunable N-substituents allow for the creation of well-defined chiral environments, leading to high stereoselectivity in a variety of catalytic transformations. These application notes provide an overview of key applications, detailed experimental protocols, and performance data for this important class of chiral compounds.

Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

Derivatives of (1R,2R)-1,2-cyclohexanediamine are highly effective ligands for Nickel(II)-catalyzed enantioselective Michael additions. The resulting γ-nitrocarbonyl compounds are valuable synthetic intermediates, readily convertible to chiral γ-amino acids and other important building blocks for pharmaceuticals.

Quantitative Data Summary

| Entry | Nitroalkene (R) | 1,3-Dicarbonyl Compound | Yield (%) | ee (%) |

| 1 | C₆H₅ | Diethyl malonate | 98 | 96 |

| 2 | 4-Cl-C₆H₄ | Diethyl malonate | 97 | 95 |

| 3 | 2-Thienyl | Diethyl malonate | 95 | 94 |

| 4 | n-Propyl | Diethyl malonate | 85 | 91 |

| 5 | C₆H₅ | Dibenzyl malonate | 99 | 97 |

| 6 | C₆H₅ | Ethyl 2-oxocyclopentane-1-carboxylate | 94 | 92 (dr 9:1) |

Experimental Protocol: General Procedure for the Ni(II)-Catalyzed Enantioselective Michael Addition[1][2][3][4]

Catalyst Preparation: The Ni(II)-bis[(1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyst is prepared from (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine and NiBr₂. The diamine ligand can be synthesized from (1R,2R)-1,2-diaminocyclohexane and benzyl (B1604629) bromide.

Reaction Procedure:

-

To a solution of the nitroalkene (0.5 mmol) in toluene (B28343) (2.5 mL) is added the 1,3-dicarbonyl compound (0.6 mmol).

-

The Ni(II)-bis[(1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyst (5 mol%, 0.025 mmol) is added.

-

The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired Michael adduct.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle

Caption: Proposed Catalytic Cycle for Ni-Catalyzed Michael Addition.

Asymmetric Transfer Hydrogenation of Ketones

Chiral ligands derived from (1R,2R)-1,2-cyclohexanediamine are employed in rhodium- and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield enantiomerically enriched secondary alcohols. This method is widely used due to its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.

Quantitative Data Summary

| Entry | Ketone | Catalyst System | Yield (%) | ee (%) |

| 1 | Acetophenone (B1666503) | [CpRhCl₂]₂ / (1R,2R)-TsDPEN derivative | >99 | 98 (R) |

| 2 | 4-Methoxyacetophenone | [CpRhCl₂]₂ / (1R,2R)-TsDPEN derivative | 98 | 97 (R) |

| 3 | 1-Tetralone | [CpRhCl₂]₂ / (1R,2R)-TsDPEN derivative | 95 | 99 (S) |

| 4 | 2-Acetylthiophene | [CpRhCl₂]₂ / (1R,2R)-TsDPEN derivative | 97 | 96 (R) |

| 5 | Propiophenone | Fe-complex / (1R,2R)-diamine derivative | >99 | 61 (S)[1] |

| 6 | Cyclohexyl methyl ketone | Fe-complex / (1R,2R)-diamine derivative | 85 | 15 (S)[1] |

*TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, with cyclohexanediamine (B8721093) derivatives showing similar efficacy.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone[6][7]

Catalyst Preparation (in situ):

-

In a Schlenk flask under an inert atmosphere (e.g., argon), [Cp*RhCl₂]₂ (0.0025 mmol) and the chiral ligand (e.g., a C₂-symmetric bis(sulfonamide) derived from (1R,2R)-cyclohexane-1,2-diamine) (0.0055 mmol) are dissolved in degassed water (0.7 mL).

-

The mixture is heated at 60°C for 1 hour to form the active catalyst.

Reaction Procedure:

-

To the pre-formed catalyst solution, sodium formate (B1220265) (HCO₂Na, 0.5 mmol) is added, followed by acetophenone (0.25 mmol).

-

The reaction mixture is stirred at 40°C for the specified time (typically 1-24 hours), with progress monitored by GC or TLC.

-

After completion, the mixture is extracted with an organic solvent (e.g., dichloromethane (B109758), 3 x 10 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The residue can be purified by flash chromatography if necessary.

-

The enantiomeric excess is determined by chiral GC or HPLC analysis.

Catalytic Cycle (Noyori-type Mechanism)

Caption: Noyori-type Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Organocatalytic Intramolecular Desymmetrization of Cyclohexanones

This compound can act as an effective organocatalyst in the intramolecular Michael addition for the desymmetrization of prochiral cyclohexanones. This reaction provides access to enantioenriched 2-azabicyclo[3.3.1]nonane derivatives, which are core structures in many alkaloids.[2][3]

Quantitative Data Summary

| Entry | Substrate R Group | Ester Group | Yield (%) | ee (%) |

| 1 | N-Boc-pyrrolidinyl | Methyl | 85 | 93 |

| 2 | N-Cbz-pyrrolidinyl | Ethyl | 82 | 92 |

| 3 | N-Bn | Methyl | 75 | 99 |

| 4 | N-Bn | Ethyl | 78 | 98 |

| 5 | N-Bn | tert-Butyl | 60 | 96 |

Experimental Protocol: General Procedure for Organocatalytic Intramolecular Desymmetrization[8][9]

-

To a solution of the prochiral cyclohexanone (B45756) substrate (0.1 mmol) in a suitable solvent (e.g., dichloromethane or toluene, 1.0 mL) is added a carboxylic acid co-catalyst (e.g., benzoic acid, 20 mol%).

-

The organocatalyst, this compound (10-20 mol%), is then added.

-

The reaction mixture is stirred at the specified temperature (e.g., room temperature or 45°C) for 24-72 hours until the starting material is consumed (monitored by TLC or ¹H NMR).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the bicyclic product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Reaction Workflow

Caption: Workflow for Organocatalytic Intramolecular Desymmetrization.

References

Application Note: Experimental Protocols for the Boc Deprotection of (1R,2R)-N-Boc-1,2-cyclohexanediamine

Audience: Researchers, scientists, and drug development professionals.

Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly valued in peptide and pharmaceutical chemistry. Its stability in various conditions and, more importantly, its clean and efficient removal under acidic conditions make it an ideal protecting group.[1] This document provides detailed experimental protocols for the deprotection of (1R,2R)-N-Boc-1,2-cyclohexanediamine to yield the versatile chiral building block, (1R,2R)-1,2-diaminocyclohexane. Two common and robust methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are presented.

Reaction Mechanism The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid.[2][3] This is followed by the loss of the stable tert-butyl cation, which forms isobutylene (B52900) gas, resulting in an unstable carbamic acid intermediate.[2][4] The carbamic acid then readily undergoes decarboxylation, releasing carbon dioxide and yielding the free amine.[2][3] In the presence of excess acid, the resulting amine is protonated to form its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[2][3]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method may depend on the desired final product form (free base vs. salt) and the acid sensitivity of other functional groups in the molecule.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is known for its speed and efficiency, typically yielding the free amine after a basic workup.

Reagents and Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask and separatory funnel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Trifluoroacetic Acid (TFA) (5-10 eq) to the stirred solution. Note: The reaction can be exothermic.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-